molecular formula C13H20Cl2N2O B4070986 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride

1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride

Cat. No. B4070986
M. Wt: 291.21 g/mol
InChI Key: ZCIYARWOSAWRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is used as a research chemical in scientific studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body.

Mechanism of Action

The mechanism of action of 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride involves its interaction with the serotonin and dopamine receptors in the brain. As a serotonin receptor agonist, 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride mimics the effects of serotonin on the 5-HT2A and 5-HT2C receptors, leading to increased release of dopamine and norepinephrine. As a dopamine receptor antagonist, 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride blocks the effects of dopamine on the D1 and D2 receptors, leading to decreased release of dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride include changes in mood, cognition, and behavior. It has been shown to induce anxiety, panic attacks, and hallucinations in humans. In animal studies, it has been shown to increase locomotor activity and decrease food intake. It has also been shown to alter the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride in lab experiments include its specificity for the serotonin and dopamine receptors, allowing for targeted studies of these neurotransmitters. Its ability to induce anxiety and panic attacks in humans also makes it a useful tool in studying the neural mechanisms underlying these conditions. However, its psychoactive effects and potential for inducing adverse reactions limit its use in clinical studies.

Future Directions

For the study of 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride include further investigation of its effects on the central nervous system and its potential as a therapeutic agent for various neurological and psychiatric disorders.

Scientific Research Applications

MCPP is used as a research chemical in scientific studies to understand its effects on the central nervous system. It is used as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It is also used as a dopamine receptor antagonist, specifically targeting the D1 and D2 receptors. These properties make 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride a useful tool in studying the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name

1-[3-(2-chlorophenoxy)propyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c14-12-4-1-2-5-13(12)17-11-3-8-16-9-6-15-7-10-16;/h1-2,4-5,15H,3,6-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIYARWOSAWRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Chlorophenoxy)propyl]piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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